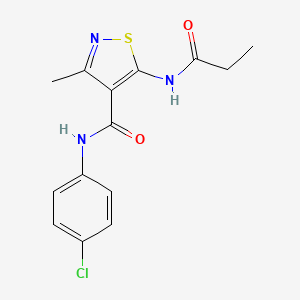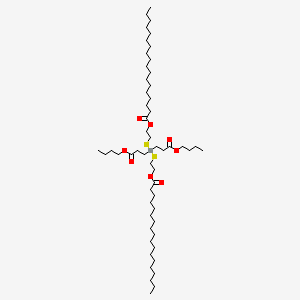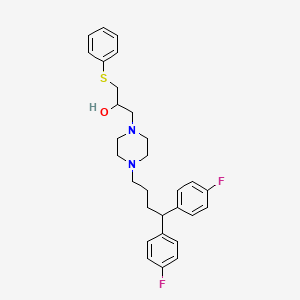
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol is a complex organic compound characterized by its unique structure, which includes fluorinated aromatic rings, a piperazine ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol typically involves multiple steps:
-
Formation of the Fluorinated Butyl Chain: : The initial step involves the synthesis of the 4,4-bis(4-fluorophenyl)butyl moiety. This can be achieved through a Friedel-Crafts alkylation reaction where 4-fluorobenzene reacts with 4,4-difluorobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Introduction of the Thioether Group: : The next step involves the introduction of the phenylthio group. This can be done through a nucleophilic substitution reaction where the intermediate product from the first step reacts with phenylthiol in the presence of a base like sodium hydride.
-
Formation of the Piperazine Ring: : The final step involves the formation of the piperazine ring and the attachment of the ethanol group. This can be achieved through a Mannich reaction where the intermediate product reacts with piperazine and formaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can occur at the piperazine ring or the aromatic rings. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The fluorinated aromatic rings can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.
Substitution: Nitric acid, bromine, often in the presence of a catalyst or under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced piperazine derivatives, dehalogenated products.
Substitution: Nitro derivatives, halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In industry, this compound could be used in the development of advanced materials. Its fluorinated aromatic rings and thioether linkage provide unique properties that could be exploited in the creation of high-performance polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol involves its interaction with specific molecular targets. The fluorinated aromatic rings may interact with hydrophobic pockets in proteins, while the piperazine ring could form hydrogen bonds with amino acid residues. The thioether linkage may also play a role in modulating the compound’s activity by influencing its electronic properties.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares the fluorinated aromatic rings but lacks the piperazine and thioether groups.
4-(4,4-Bis(4-fluorophenyl)butyl)-N-phenyl-1-piperazineethanamine: This compound is structurally similar but lacks the thioether linkage.
Uniqueness
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-1-piperazineethanol is unique due to its combination of fluorinated aromatic rings, a piperazine ring, and a thioether linkage. This combination of structural features provides a distinct set of chemical and biological properties that are not found in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
143759-66-4 |
|---|---|
Molecular Formula |
C29H34F2N2OS |
Molecular Weight |
496.7 g/mol |
IUPAC Name |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C29H34F2N2OS/c30-25-12-8-23(9-13-25)29(24-10-14-26(31)15-11-24)7-4-16-32-17-19-33(20-18-32)21-27(34)22-35-28-5-2-1-3-6-28/h1-3,5-6,8-15,27,29,34H,4,7,16-22H2 |
InChI Key |
KMONIWZOMQQSPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


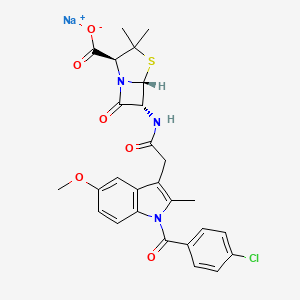
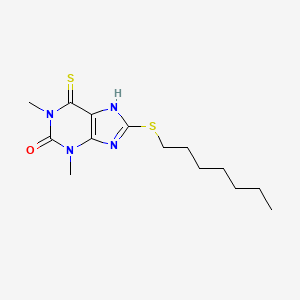
![4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol](/img/structure/B12768902.png)
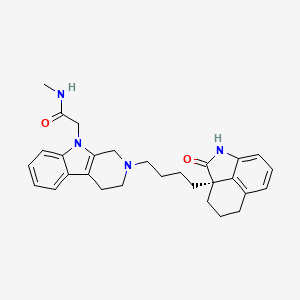

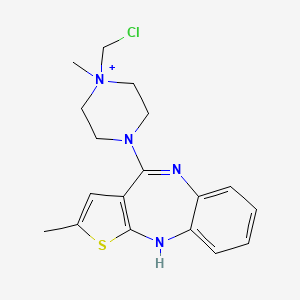


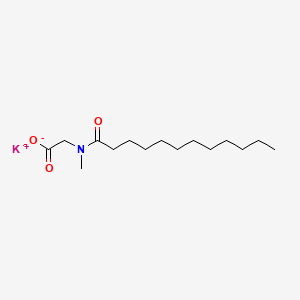
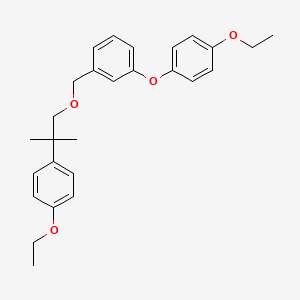
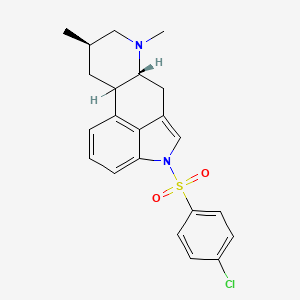
![N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide](/img/structure/B12768960.png)
